

# N-Methylformanilide (CAS 93-61-8): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: N-Methylformanilide

Cat. No.: B046363

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This technical guide provides an in-depth overview of the core physical properties of **N-Methylformanilide** (CAS 93-61-8), a versatile organic compound utilized in a range of chemical syntheses. The information is presented to support laboratory research and development activities, with a focus on clarity and practical application.

## Core Physical and Chemical Properties

**N-Methylformanilide** is a clear, colorless to light yellow liquid at room temperature.<sup>[1][2]</sup> It is recognized for its utility as a formylating reagent and as a solvent in various chemical reactions.<sup>[2]</sup> The key physicochemical data for **N-Methylformanilide** are summarized in the tables below.

### General Properties

Property	Value	Reference(s)
CAS Number	93-61-8	[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[4]
Molecular Weight	135.16 g/mol	[5]
Appearance	Clear colorless to yellow liquid	[4][6]

## Physical Properties

Property	Value	Conditions	Reference(s)
Melting Point	8 - 14 °C	[3][6][7]	
Boiling Point	243 - 244 °C	1013 hPa	[3][6]
Density	1.095 g/cm <sup>3</sup>	20 °C	[3]
1.095 g/mL	25 °C	[5][6]	
Solubility in Water	10.3 g/L	[3][6]	
Immiscible	[6]		
Vapor Pressure	2.66 Pa	25 °C	[3][8]
Refractive Index	1.561	n <sub>20</sub> /D	[5][6]
Flash Point	126 - 127 °C	Closed Cup	[8][9]
260 °F	[6]		
pH	3.5 - 5.5	Saturated aqueous solution, 20°C	[3][8]

## Experimental Protocols

While specific experimental reports for the determination of every physical property of **N-Methylformanilide** are not readily available in public literature, standard laboratory methods are well-established for these measurements. Below are detailed general protocols that are widely accepted for determining the key physical properties listed above, followed by a specific synthesis protocol for **N-Methylformanilide**.

### Determination of Melting Point

The melting point of an organic solid can be determined by heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range from the onset to the completion of melting.[1]

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the heating bath (e.g., mineral oil in a Thiele tube).
- The bath is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.<sup>[9]</sup>

## Determination of Boiling Point

The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. For small quantities, a micro or mini-scale method is employed.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer

- Heating bath (e.g., Thiele tube or oil bath)

Procedure:

- A small volume of the liquid is placed in a test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer and heated in a bath.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.<sup>[10]</sup>

## Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.

Apparatus:

- Graduated cylinder or pycnometer
- Analytical balance

Procedure:

- The mass of a clean, dry graduated cylinder is accurately measured.
- A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is recorded.
- The mass of the graduated cylinder containing the liquid is measured.
- The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

- The density is calculated by dividing the mass of the liquid by its volume.[11][12]

## Determination of Solubility

The solubility of an organic compound in water is determined by observing the formation of a homogeneous solution when the solute is mixed with the solvent.

Apparatus:

- Test tubes
- Vortex mixer or stirring rod

Procedure:

- A small, measured amount of the organic compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.
- A small volume of water (e.g., 0.75 mL) is added in portions.
- The mixture is vigorously shaken or stirred after each addition.
- The compound is considered soluble if it completely dissolves to form a clear solution. The solubility can be quantified by determining the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.[13]

## Determination of Flash Point

The flash point is determined using a closed cup apparatus, which simulates a closed environment where vapors can accumulate. The ASTM D93 standard test method using a Pensky-Martens closed-cup tester is a common procedure.[5][7]

Apparatus:

- Pensky-Martens closed-cup apparatus
- Thermometer
- Ignition source

#### Procedure:

- The test cup is filled with the sample to the specified level.
- The lid is placed on the cup, and the apparatus is assembled.
- The sample is heated at a slow, constant rate while being stirred.
- At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the opening in the lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.<sup>[6][8]</sup>

## Synthesis of N-Methylformanilide

A common and effective method for the synthesis of **N-Methylformanilide** is the reaction of N-methylaniline with formic acid, with the azeotropic removal of water using a solvent like toluene.<sup>[3]</sup>

#### Reactants:

- N-methylaniline
- Formic acid (85-90%)
- Toluene

#### Apparatus:

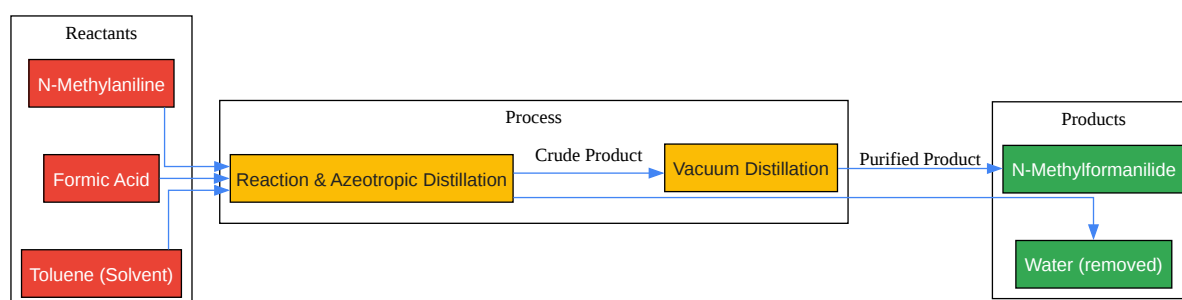
- Round-bottom flask
- Distillation column
- Condenser
- Receiving flask
- Heating mantle

## Procedure:

- In a 3-liter round-bottom flask, 321 g (3 moles) of N-methylaniline, 300 g of formic acid (85–90%), and 1.8 L of toluene are combined.[3]
- The flask is fitted with a distillation column and a condenser set for downward distillation.
- The solution is heated and distilled slowly. The toluene-water azeotrope distills at a vapor temperature of 87–88 °C.[3]
- Distillation is continued until all the water has been removed, which is indicated by a rise in the vapor temperature to 108–110 °C. This typically takes 5–6 hours, and approximately 1.5 L of toluene is collected.[3]
- The remaining residue is then transferred to a modified Claisen flask for purification.
- The product is purified by vacuum distillation, collecting the fraction that boils at 114–121 °C at 8 mm Hg.[3]

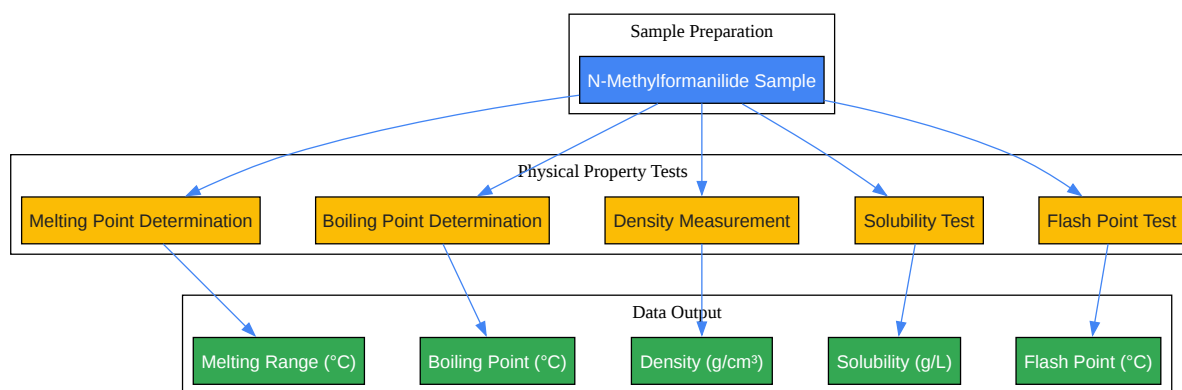
## Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of **N-Methylformanilide**.



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Caption: Workflow for the synthesis of **N-Methylformanilide**.



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Caption: Logical flow for determining physical properties.

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